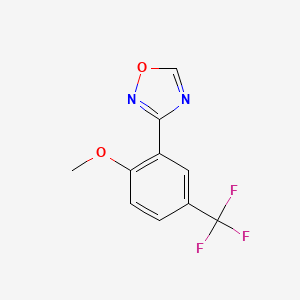
3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group within this compound is known for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules, making it a valuable component in drug design and other applications .
准备方法
Synthetic Routes and Reaction Conditions
These methods often require specific reagents like trifluoromethyltrimethylsilane, sodium trifluoroacetate, or trifluoroiodomethane, and conditions such as the presence of a photocatalyst or transition metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up these synthetic routes using continuous flow chemistry or batch processing techniques. The choice of method depends on factors like yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halides . The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level
Medicine: It is incorporated into drug design for its ability to enhance the pharmacokinetic properties of therapeutic agents
Industry: The compound is used in the development of materials with specific properties, such as increased stability and reactivity
作用机制
The mechanism of action of 3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacokinetic properties.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that improves its efficacy and stability.
Sulfoxaflor: An insecticide with a trifluoromethyl group that increases its potency and selectivity.
Uniqueness
3-(5-(Trifluoromethyl)-2-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various applications .
属性
分子式 |
C10H7F3N2O2 |
|---|---|
分子量 |
244.17 g/mol |
IUPAC 名称 |
3-[2-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H7F3N2O2/c1-16-8-3-2-6(10(11,12)13)4-7(8)9-14-5-17-15-9/h2-5H,1H3 |
InChI 键 |
DOGILQXHXCHRCQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=NOC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)

![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
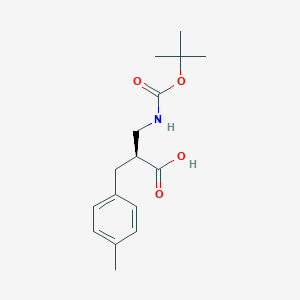
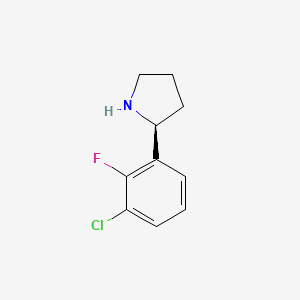
![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)
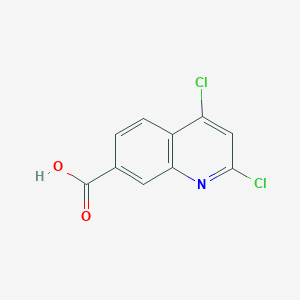
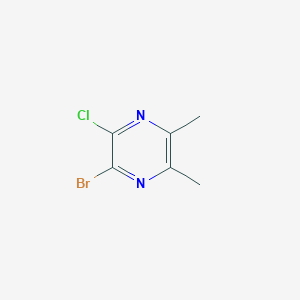
![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B15225038.png)
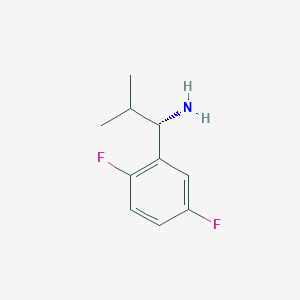
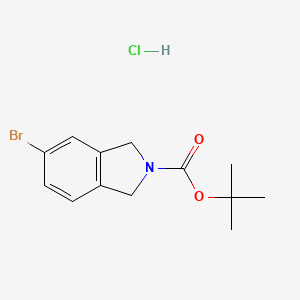
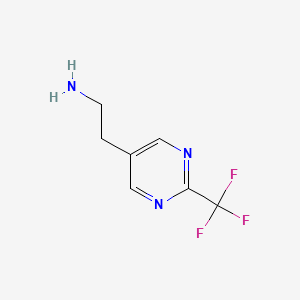
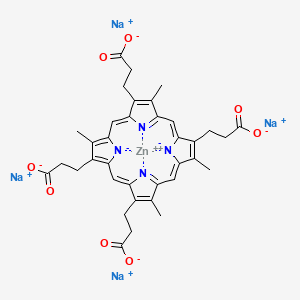
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
